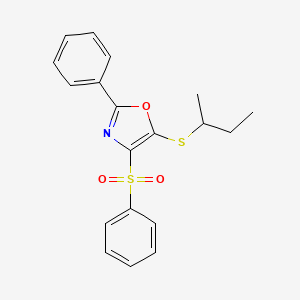

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Descripción general

Descripción

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is a complex organic compound characterized by the presence of a sec-butylthio group, a phenyl group, and a phenylsulfonyl group attached to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4-(phenylsulfonyl)oxazole with sec-butylthiol under specific conditions to introduce the sec-butylthio group. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Synthetic Pathways for Structural Components

The synthesis of this compound likely involves multiple steps targeting its three primary components: the piperidine ring , thiadiazole moiety , and methoxy-pyridine linkage .

Thiadiazole Ring Formation

Thiadiazole synthesis typically involves condensation reactions. For example:

-

Thioamide/thiourea condensation : Analogous to methods described in , thiadiazole rings are often formed by reacting thioamides with chlorinated intermediates. A general pathway includes:

-

Step 1 : Deprotonation of a thioamide (e.g., using a base like NaH).

-

Step 2 : Reaction with a chlorinated ketone or amide (e.g., α-chlorinated intermediates).

-

Step 3 : Cyclization to form the thiadiazole ring.

-

This method may apply to the 1,2,4-thiadiazol-5-yl moiety, though substitution patterns (e.g., cyclopropyl at position 3) could influence regioselectivity.

Piperidine Ring Functionalization

The piperidine ring is likely functionalized via alkylation or nucleophilic substitution to introduce the thiadiazole moiety. For example:

-

Step 1 : Activation of the piperidine nitrogen (e.g., via Boc protection).

-

Step 2 : Alkylation or coupling with a thiadiazole-containing fragment (e.g., using Suzuki or Buchwald-Hartwig coupling, as seen in and ).

-

Step 3 : Deprotection to yield the final piperidine-thiadiazole linkage.

Methoxy-Pyridine Linkage

The methoxy group connecting the piperidine and pyridine rings may form via:

-

Nucleophilic aromatic substitution : Methoxylation of a pyridine derivative (e.g., using a methylating agent like CH₃I).

-

Alkylation : Reaction of a hydroxypyridine with a piperidine-derived alkyl halide.

Key Reactions and Transformations

The compound’s reactivity stems from its heterocyclic components. Potential reactions include:

Thiadiazole Ring Reactivity

-

Electrophilic substitution : The thiadiazole ring may undergo electrophilic aromatic substitution (e.g., halogenation, nitration), depending on substituent positions.

-

Oxidation : Sulfur atoms in thiadiazoles can oxidize to form sulfoxides or sulfones (e.g., as described in for analogous structures).

Piperidine Ring Modifications

-

Alkylation : The piperidine nitrogen can react with alkyl halides to form quaternary salts.

-

Reduction : Partial reduction of piperidine to piperidinone or other intermediates.

Methoxy Group Chemistry

-

Demethylation : Acidic or basic conditions may cleave the methoxy group (e.g., via hydrolysis).

-

Alkylation : The methoxy oxygen could participate in nucleophilic reactions (e.g., with alkyl halides).

Comparison with Structurally Related Compounds

Challenges and Considerations

-

Regioselectivity : The 1,2,4-thiadiazol-5-yl substitution pattern may alter reaction pathways compared to 1,3,4-thiadiazol-2-yl analogs.

-

Steric hindrance : The cyclopropyl group could influence reaction rates or transition states.

-

Purity control : Multi-step syntheses often require rigorous purification (e.g., chromatography) to isolate the target compound.

5.

Aplicaciones Científicas De Investigación

Synthetic Routes

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sec-butylthiol | Sodium hydride, DMF |

| Oxidation | Hydrogen peroxide or m-CPBA | Varies |

| Reduction | Lithium aluminum hydride or sodium borohydride | Varies |

Chemistry

In the field of chemistry, 5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore various reaction pathways that can lead to novel compounds with tailored properties.

Biology

Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Studies have shown potential antimicrobial properties and the ability to modulate enzyme activity. The sec-butylthio and phenylsulfonyl groups may enhance binding affinity to specific molecular targets.

Medicine

The compound has been explored for its therapeutic potential, particularly in antimicrobial and anticancer applications. Preliminary studies suggest it may inhibit certain kinases related to cancer progression, making it a candidate for further investigation in cancer treatment strategies.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, demonstrating moderate antibacterial effects against Gram-positive bacteria. The minimum biofilm eradication concentration (MBEC) was determined for several strains, indicating its potential as an antimicrobial agent .

- Cancer Research : Investigations into the inhibition of cdc2-like kinase (CLK) activity have shown that compounds similar to this compound may effectively reduce cancer cell proliferation by disrupting essential signaling pathways .

- Material Science : The compound's unique properties have led to its exploration in developing new materials with specific chemical characteristics, enhancing the efficiency of chemical processes in industrial applications .

Mecanismo De Acción

The mechanism of action of 5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sec-butylthio and phenylsulfonyl groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(tert-Butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

- 5-(Methylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

- 5-(Ethylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Uniqueness

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Actividad Biológica

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a sec-butylthio group and a phenylsulfonyl group attached to an oxazole ring. These functional groups may influence its interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is thought to involve interactions with various enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially altering cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study reported the minimum inhibitory concentration (MIC) values for various oxazole compounds against different fungal strains, suggesting that modifications in their structure can enhance their effectiveness. For example:

| Compound | MIC (µg/ml) against Fungal Strains |

|---|---|

| This compound | TBD |

| Compound A | 1.6 (Candida albicans) |

| Compound B | 0.8 (Candida tropicalis) |

These results imply that the biological activity of similar compounds can be influenced by structural variations, which may also apply to this compound .

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For instance, molecular docking simulations have been used to predict binding affinities of oxazole derivatives to cancer-related targets. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo.

In one case study involving similar oxazole derivatives, researchers found that specific substitutions led to enhanced cytotoxicity against cancer cell lines. This suggests that this compound could exhibit comparable effects, warranting further investigation into its anticancer properties .

Analgesic Activity

The analgesic effects of oxazole derivatives have been documented through pharmacological tests, such as the writhing test and hot plate test. These studies typically assess the ability of compounds to reduce pain responses in animal models. Preliminary findings indicate that modifications to the oxazole structure can significantly impact analgesic efficacy.

For example, a related compound demonstrated substantial analgesic activity in a mouse model, leading researchers to hypothesize that similar modifications to this compound could yield effective analgesics .

Case Studies and Research Findings

Recent studies have focused on synthesizing new oxazole derivatives and evaluating their biological activities:

- Synthesis and Evaluation : A study synthesized several oxazolones and assessed their analgesic activity using established pharmacological tests. The results indicated varying degrees of efficacy among the compounds tested .

- Toxicity Assessment : Histopathological assessments performed on animal models revealed no significant toxic effects associated with certain oxazole derivatives, suggesting a favorable safety profile for further development .

- Molecular Docking Studies : Computational analyses have been employed to predict the interaction between oxazole derivatives and biological targets involved in pain and inflammation pathways, providing insights into their potential therapeutic applications .

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-3-14(2)24-19-18(25(21,22)16-12-8-5-9-13-16)20-17(23-19)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCHZPAAZDBMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.